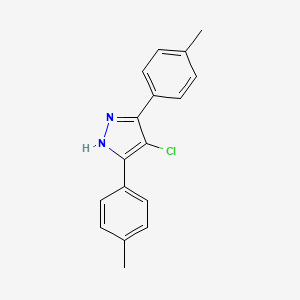

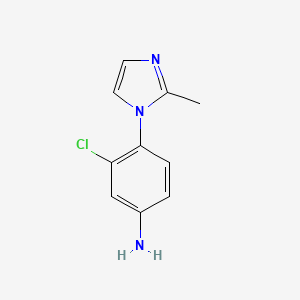

2-(naphthalen-2-ylamino)-1,3-thiazol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound identified as “2-(naphthalen-2-ylamino)-1,3-thiazol-4-one” is known as Alt-R S.p. HiFi Cas9 Nuclease V3. This compound is a high-fidelity Streptococcus pyogenes Cas9 protein, which is widely used in genome editing applications. It significantly reduces off-target effects without compromising performance, making it ideal for routine experiments and challenging genome editing applications .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Alt-R S.p. HiFi Cas9 Nuclease V3 involves recombinant DNA technology. The Cas9 protein is expressed in an Escherichia coli strain that carries the gene encoding the nuclease. The protein is then purified using a series of chromatographic techniques to ensure high purity and activity .

Industrial Production Methods

In industrial settings, the production of Alt-R S.p. HiFi Cas9 Nuclease V3 follows a similar recombinant DNA technology approach. Large-scale fermentation processes are employed to culture the E. coli strain, followed by purification steps to isolate the Cas9 protein. The final product is formulated to ensure stability and activity for genome editing applications .

化学反応の分析

Types of Reactions

Alt-R Sp HiFi Cas9 Nuclease V3 primarily undergoes enzymatic reactions rather than traditional chemical reactions

Common Reagents and Conditions

The key reagents used with Alt-R S.p. HiFi Cas9 Nuclease V3 include the guide RNA (gRNA) and target DNA. The reaction conditions typically involve a buffer system that maintains the optimal pH and ionic strength for the nuclease activity. The reaction is carried out at physiological temperatures (37°C) to mimic the conditions within living cells .

Major Products Formed

The major product formed from the reaction involving Alt-R S.p. HiFi Cas9 Nuclease V3 is a double-stranded break (DSB) in the target DNA. This break can be repaired by the cell’s natural repair mechanisms, leading to insertions, deletions, or precise modifications at the target site .

科学的研究の応用

Alt-R S.p. HiFi Cas9 Nuclease V3 has a wide range of applications in scientific research:

Chemistry: Used in the study of gene function and regulation by enabling precise modifications in the genome.

Biology: Facilitates the creation of genetically modified organisms (GMOs) for studying disease models and biological pathways.

Medicine: Employed in gene therapy research to correct genetic defects and treat diseases at the genetic level.

Industry: Used in the development of genetically engineered crops with improved traits such as pest resistance and increased yield .

作用機序

Alt-R S.p. HiFi Cas9 Nuclease V3 exerts its effects through a mechanism known as CRISPR-Cas9. The Cas9 protein forms a complex with the guide RNA (gRNA), which directs the complex to a specific DNA sequence. The Cas9 protein then introduces a double-stranded break at the target site. This break can be repaired by the cell’s natural repair mechanisms, leading to gene editing .

類似化合物との比較

Similar Compounds

Alt-R S.p. Cas9 Nuclease V3: Another variant of the Cas9 protein with similar genome editing capabilities but lower specificity compared to the HiFi version.

Cas12a (Cpf1): A different CRISPR-associated nuclease with distinct target recognition and cleavage properties.

Cas9 Nickase: A modified version of Cas9 that introduces single-stranded breaks instead of double-stranded breaks .

Uniqueness

Alt-R S.p. HiFi Cas9 Nuclease V3 is unique due to its high fidelity and reduced off-target effects. This makes it particularly valuable for applications requiring precise genome editing with minimal unintended modifications .

特性

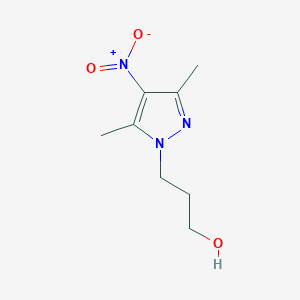

IUPAC Name |

2-(naphthalen-2-ylamino)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c16-12-8-17-13(15-12)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXAADDPGLWMGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N=C(S1)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

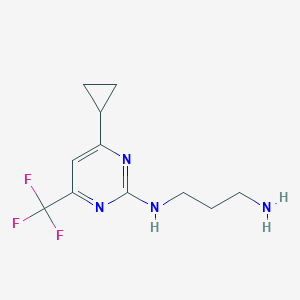

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B7762024.png)

![2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B7762086.png)

![ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B7762111.png)